![molecular formula C17H20N4O5S B2698552 methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate CAS No. 2034494-21-6](/img/structure/B2698552.png)
methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate is a synthetic organic compound notable for its diverse applications in scientific research, particularly in chemistry and biology. Its unique structure allows for various chemical reactions and interactions, making it an intriguing subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate typically involves a multi-step organic synthesis process. Key steps include:
Formation of the 2-methylpyrimidine-4-yl ether
Sulfonylation of the pyrrolidine derivative
Carbamate formation
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Techniques such as solvent selection, temperature control, and catalytic processes are fine-tuned to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions at the pyrimidine ring, potentially altering its pharmacological properties.
Reduction: Reduction reactions can target the sulfonyl or carbamate groups, leading to a variety of derivatives.
Substitution: Electrophilic and nucleophilic substitutions are possible, particularly at the pyrrolidine and pyrimidine moieties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: For electrophilic and nucleophilic substitution, reagents like halogens or alkylating agents are commonly used.
Major Products:
Oxidation Products: May include various pyrimidine oxides or sulfoxides.
Reduction Products: Could result in reduced carbamate or sulfonyl derivatives.
Substitution Products: Diverse derivatives depending on the substitution site and reagent used.
Scientific Research Applications
Methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate finds applications across various scientific domains:
Chemistry:
Used as a building block for synthesizing more complex molecules.
Studies on reaction mechanisms and synthetic pathways.
Biology:
Potential use in probing biochemical pathways.
Investigations into cell signaling and molecular interactions.
Medicine:
Could serve as a lead compound for drug discovery and development.
Studies on its pharmacological effects and therapeutic potential.
Industry:
Applications in the development of specialty chemicals.
Potential use in materials science for developing novel polymers or coatings.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with various molecular targets, depending on its structure and functional groups. Key pathways may involve:
Enzyme Inhibition or Activation: Binding to active sites or allosteric sites of enzymes.
Receptor Binding: Interaction with specific cellular receptors, influencing signal transduction pathways.
Molecular Interactions: Formation of complexes with other biomolecules, impacting their function and stability.
Comparison with Similar Compounds
Pyrimidine-based derivatives: Varying in the substituents on the pyrimidine ring.
Sulfonyl-containing compounds: Different sulfonyl groups or varying linkages.
Carbamate derivatives: Including a wide range of carbamate structures with different alkyl or aryl groups.
Uniqueness:
The specific arrangement of the pyrimidine, pyrrolidine, sulfonyl, and carbamate groups imparts unique reactivity and interaction profiles.
Properties
IUPAC Name |
methyl N-[4-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-12-18-9-7-16(19-12)26-14-8-10-21(11-14)27(23,24)15-5-3-13(4-6-15)20-17(22)25-2/h3-7,9,14H,8,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWCDKUNEWXAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
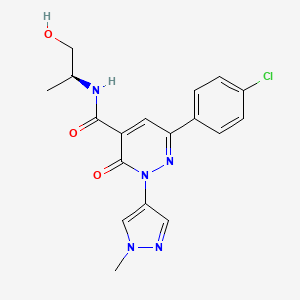
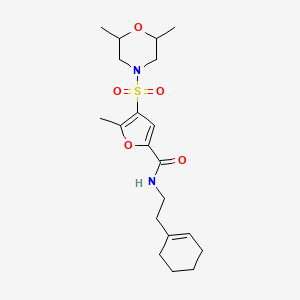
![N-(4-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2698471.png)
![1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-fluorophenyl)methyl)piperidin-4-ol](/img/structure/B2698474.png)
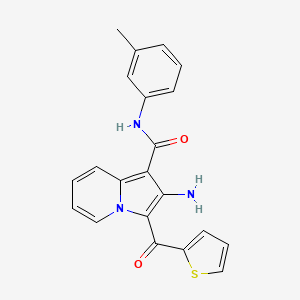

![N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2698477.png)
![N-[(furan-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2698478.png)
![1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole](/img/structure/B2698479.png)
![N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2698480.png)
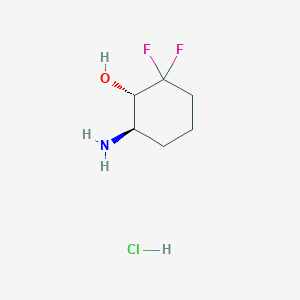
![3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2698485.png)
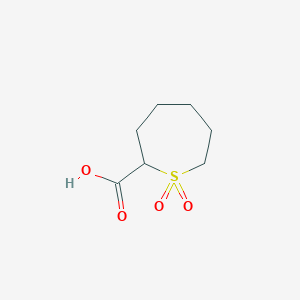
![3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B2698490.png)
